N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

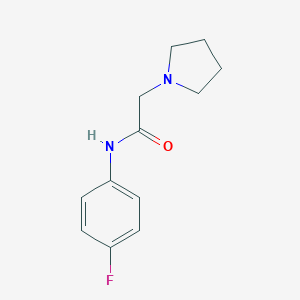

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is an organic compound that belongs to the class of amides It features a pyrrolidine ring attached to an acetamide group, with a 4-fluorophenyl substituent

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide typically involves the reaction of 4-fluoroaniline with 2-pyrrolidinone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation methods with catalysts such as palladium on carbon.

Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorophenyl ring, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Synthesis and Structural Characterization

The synthesis of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide typically involves the reaction of 4-fluoroaniline with pyrrolidine derivatives. The structural characteristics of this compound are essential for understanding its biological activity and potential applications.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study evaluated various N-phenyl derivatives for their ability to protect against seizures in animal models. The results showed that certain derivatives, particularly those with a pyrrolidine core, demonstrated significant anticonvulsant effects, suggesting their potential as new antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

| Compound ID | Dose (mg/kg) | MES Protection (%) | 6-Hz Model Protection (%) |

|---|---|---|---|

| 12 | 100 | 75 | 50 |

| 19 | 100 | 25 | 25 |

| 20 | 100 | 50 | 0 |

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. In a model of cerebral edema, compounds similar to this compound showed improved learning and memory capabilities in treated animals compared to controls . This suggests potential applications in treating neurodegenerative diseases.

Treatment of Hyperpigmentation Disorders

The compound's structure allows it to act as an inhibitor of tyrosinase, an enzyme involved in melanin production. Research has focused on developing derivatives that could serve as effective treatments for hyperpigmentation disorders .

Table 2: Tyrosinase Inhibition Potency of Analogues

| Compound ID | IC50 (µM) | Type of Inhibition |

|---|---|---|

| 5a | 13.34 | Competitive |

| 5b | 17.76 | Competitive |

Potential in Pain Management

Some studies have suggested that compounds with similar structures may exhibit analgesic properties. The modulation of neuronal activity through sodium channel binding has been proposed as a mechanism by which these compounds could alleviate pain .

Case Study: Anticonvulsant Screening

In a systematic screening of various N-phenylacetamides, several compounds were tested for their efficacy against induced seizures in rodent models. The most promising candidates were further analyzed for their binding affinity to voltage-sensitive sodium channels, which are critical in seizure propagation .

Case Study: Neuroprotective Effects

A comprehensive study demonstrated that this compound could mitigate the effects of neurotoxic agents in vitro and in vivo, highlighting its potential use in conditions such as traumatic brain injury or stroke .

作用机制

The mechanism of action of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine

Comparison: N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is unique due to its specific structural features, such as the pyrrolidine ring and the 4-fluorophenyl substituent. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different binding affinities and biological activities, making it a valuable compound for targeted research and development.

生物活性

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in medicinal chemistry, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a fluorophenyl group attached to a pyrrolidine ring via an acetamide linkage. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and influence its biological interactions.

1. Antioxidant Properties

Research indicates that compounds similar to this compound may exhibit antioxidant properties . This activity helps in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Neurotransmitter Reuptake Inhibition

Analogous compounds have been shown to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine. For instance, studies on related pyrrolidine derivatives demonstrate their potency in inhibiting dopamine transporter (DAT) activity, suggesting a potential application in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

| Compound | DAT Inhibition (IC50, nM) | NET Inhibition (IC50, nM) |

|---|---|---|

| This compound | TBD | TBD |

| Pyrovalerone | 16.3 | 37.8 |

| 3,4-Dichlorophenyl analog | 11.5 | 37.8 |

3. Anti-inflammatory Effects

Pyrimidine derivatives have shown anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. Compounds with similar structures have demonstrated significant inhibition of these enzymes, indicating that this compound may also possess anti-inflammatory properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

- Study on Pyrrole Derivatives : A study highlighted that pyrrole-containing compounds exhibited antibacterial activity against various strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . This suggests that derivatives of this compound could be explored for similar antibacterial applications.

- Neuropharmacological Evaluation : Another investigation into related pyrrolidine analogs revealed their effectiveness in modulating neurotransmitter levels, providing insights into their potential use as therapeutic agents for psychiatric conditions .

Safety and Toxicology

While specific toxicity data for this compound is limited, general safety assessments of similar compounds suggest that careful evaluation is necessary to determine their safety profiles. The presence of fluorine may impact metabolic pathways and toxicity .

属性

IUPAC Name |

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHKVJOCQINJLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。